(2,4,7-Trichloronaphthalen-1-yl)methanol
Description
(2,4,7-Trichloronaphthalen-1-yl)methanol is a halogenated naphthalene derivative featuring a methanol group (-CH2OH) at the 1-position and chlorine substituents at the 2-, 4-, and 7-positions of the naphthalene ring. Its structure combines the planar aromatic system of naphthalene with the polar hydroxyl group, which influences its solubility and reactivity.
Properties
Molecular Formula |
C11H7Cl3O |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(2,4,7-trichloronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H7Cl3O/c12-6-1-2-7-8(3-6)9(5-15)11(14)4-10(7)13/h1-4,15H,5H2 |
InChI Key |
QOEMKYSJRFVHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
Key structural analogs of (2,4,7-Trichloronaphthalen-1-yl)methanol include naphthalen-1-ylmethanol derivatives with variations in substituents or hydrogenation states. Evidence from CAS registry data highlights compounds with similarity scores of 0.92, indicating high structural overlap (Table 1) .
Table 1: Structural Analogs of this compound
| Compound Name | CAS Number | Key Structural Differences | Similarity Score |
|---|---|---|---|
| (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | 35106-82-2 | Partially hydrogenated naphthalene ring | 0.92 |
| Naphthalen-1-ylmethanol | 16308-92-2 | No chlorine substituents | 0.92 |
| (2-Chloronaphthalen-1-yl)methanol | 4170-90-5 | Single chlorine at 2-position | 0.92 |
| (4,7-Dichloronaphthalen-1-yl)methanol | 62285-58-9 | Dichlorinated at 4- and 7-positions | 0.92 |
Key Observations :
- Chlorination Pattern: The trichloro substitution in the target compound distinguishes it from mono- or dichlorinated analogs (e.g., 4170-90-5, 62285-58-9), which may exhibit reduced steric hindrance or altered electronic properties.
Physicochemical Properties
- Naphthalen-1-ylmethanol: provides crystallographic data (bond angles and distances) for the parent compound, such as C–C bond lengths ranging from 1.44–1.81 Å and angles near 177°, indicative of a rigid aromatic system . Chlorination likely shortens bond lengths due to increased electron withdrawal.
- Stability in Methanol: Studies on chlorinated aromatic compounds (e.g., chlorobenzenes) suggest that methanol preservation methods minimize volatile losses compared to bulk sampling, as noted in soil analyses . This implies this compound may exhibit similar stability in methanol-based matrices.
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